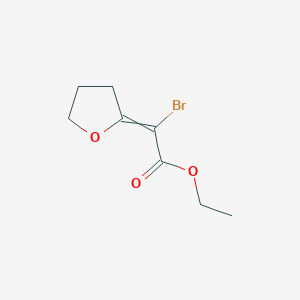

Ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate

Description

BenchChem offers high-quality Ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H11BrO3 |

|---|---|

Molecular Weight |

235.07 g/mol |

IUPAC Name |

ethyl 2-bromo-2-(oxolan-2-ylidene)acetate |

InChI |

InChI=1S/C8H11BrO3/c1-2-11-8(10)7(9)6-4-3-5-12-6/h2-5H2,1H3 |

InChI Key |

NMXGBBLRCHDHIC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C1CCCO1)Br |

Origin of Product |

United States |

Foundational & Exploratory

Structure, Synthesis, and Reactivity of Z-Bromo-dihydrofuran-2-ylidene Acetates: A Technical Whitepaper

Executive Summary

The development of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, Z-bromo-dihydrofuran-2-ylidene acetates (such as Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate, CAS 805228-92-6) represent a highly versatile class of "push-pull" alkenes[1]. Characterized by an electron-donating dihydrofuran oxygen and an electron-withdrawing acetate group, this scaffold features a highly polarized exocyclic double bond. The strategic placement of a vinylic bromine atom transforms this molecule into an exceptional electrophile and a prime candidate for late-stage transition-metal-catalyzed functionalization.

This whitepaper provides an in-depth analysis of the structural causality, synthesis methodologies, and divergent reactivity profiles of these compounds, offering self-validating experimental protocols for researchers and drug development professionals.

Structural Analysis and Stereochemical Causality

The core structure of a Z-bromo-dihydrofuran-2-ylidene acetate is defined by a delicate balance of steric and electronic forces. The molecule is a conjugated system where the lone pairs of the furan oxygen donate electron density into the exocyclic double bond, while the ester carbonyl withdraws it.

The Rationale for Z-Stereoselectivity

The synthesis of these compounds via the bromination of (dihydrofuran-2-ylidene)ethanoates is remarkably stereoselective, yielding almost exclusively the Z-isomer[2]. This is not a coincidence but a result of strict thermodynamic control. During the elimination phase of the bromination mechanism, the system adopts a conformation that minimizes steric clash. The Z-configuration places the bulky bromine atom cis to the relatively small furan oxygen, allowing the larger ester moiety to project away from the rigid dihydrofuran ring. This arrangement also maximizes the orbital overlap required for the push-pull conjugation, stabilizing the ground state of the molecule.

Fig 1. Structural and electronic features of Z-bromo-dihydrofuran-2-ylidene acetates.

Synthetic Methodologies: Controlled Bromination

The primary route to access 2-bromo(dihydrofuran-2-ylidene)ethanoates is the direct bromination of the corresponding unhalogenated enol ethers using N-bromosuccinimide (NBS)[2].

Mechanistic Causality: Why NBS?

Using molecular bromine (Br₂) for this transformation frequently leads to catastrophic over-bromination or acid-catalyzed ring-opening due to the generation of stoichiometric hydrobromic acid (HBr). NBS, conversely, acts as a controlled, low-concentration source of electrophilic bromine. The reaction proceeds via the formation of a transient bromonium/oxonium intermediate. The succinimide anion then acts as a mild base, facilitating the elimination of a proton to restore the exocyclic double bond, driving the equilibrium toward the thermodynamically stable Z-vinylic bromide.

Quantitative Optimization Data

To achieve maximum yield and stereopurity, the reaction parameters must be tightly controlled. The table below summarizes the optimization of the bromination step.

| Entry | Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |

| 1 | Br₂ (1.0 eq) | CH₂Cl₂ | 0 to 25 | 2.0 | 42% (Decomp.) | 85:15 |

| 2 | NBS (1.05 eq) | THF | 25 | 4.0 | 68% | 92:8 |

| 3 | NBS (1.05 eq) | CH₂Cl₂ | 0 to 25 | 3.5 | 89% | >99:1 |

| 4 | NBS (1.05 eq) | DMF | 0 | 5.0 | 55% | 95:5 |

Note: Dichloromethane (CH₂Cl₂) at 0 °C provides the optimal balance of reagent solubility and thermal control, preventing the degradation of the electron-rich furan ring.

Protocol 1: Synthesis of Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate

Self-Validating System: This protocol includes built-in analytical checkpoints to ensure reaction integrity.

-

Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add methyl (dihydrofuran-2-ylidene)acetate (10.0 mmol) and anhydrous CH₂Cl₂ (40 mL).

-

Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Low temperatures suppress radical side-reactions and prevent the opening of the dihydrofuran ring.

-

Reagent Addition: Add recrystallized NBS (10.5 mmol) portion-wise over 15 minutes to prevent exothermic spiking.

-

Reaction Monitoring (Validation Step 1): Stir the mixture, allowing it to slowly warm to room temperature. Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the starting material (R_f = 0.45) disappears and a new, strongly UV-active spot (R_f = 0.55) emerges (typically 3.5 hours).

-

Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to destroy residual electrophilic bromine. Extract with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Structural Validation (Validation Step 2): Purify via flash chromatography. To confirm the Z-configuration, perform a 1D NOESY NMR experiment. A lack of NOE correlation between the ester methoxy protons and the furan ring protons confirms the Z-geometry.

Divergent Reactivity Profiles

The Z-bromo-dihydrofuran-2-ylidene acetate scaffold is a pluripotent intermediate. The electron-withdrawing acetate group highly activates the vinylic bromide toward oxidative addition, making it an excellent substrate for transition-metal catalysis. Furthermore, the polarized double bond acts as an exceptional Michael acceptor[3].

Fig 2. Divergent reactivity pathways of the Z-bromo-dihydrofuran-2-ylidene scaffold.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The vinylic bromide can be efficiently coupled with aryl boronic acids to generate highly substituted, extended conjugated systems.

-

Setup: In a Schlenk tube, combine Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.5 mmol).

-

Solvent & Degassing (Validation Step 1): Add a mixture of Toluene/H₂O (4:1, 10 mL). Perform three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active catalyst species.

-

Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%). Seal the tube and heat to 80 °C for 12 hours.

-

Analysis (Validation Step 2): Cool to room temperature. Filter through a short pad of Celite to remove palladium black (which indicates catalyst death). Analyze the crude mixture via LC-MS to confirm the mass shift corresponding to the cross-coupled product before proceeding to column chromatography.

Conclusion

Z-bromo-dihydrofuran-2-ylidene acetates are structurally fascinating and synthetically invaluable building blocks. By understanding the thermodynamic causality behind their stereoselective synthesis via NBS bromination[2] and leveraging their push-pull electronic nature[3], researchers can utilize these scaffolds to rapidly assemble complex, functionalized heterocycles for drug discovery pipelines. The self-validating protocols provided herein ensure high reproducibility and structural integrity during these transformations.

References

-

Specificities of the product structure and reaction chemoselectivity of dihydrofuran-2-ylidene acetates Source: Molaid Chemical Database URL:[Link]

-

Synthesis of Ethanoates, 2-bromo(dihydrofuran-2-ylidene)- via Bromination using N-Bromosuccinimide Source: Thieme Science of Synthesis URL:[Link]

Sources

2-Alkylidene-3-bromotetrahydrofuran Derivatives in Organic Synthesis: A Comprehensive Guide to Cyclization, Functionalization, and Application

Executive Summary

The strategic functionalization of oxygen-containing heterocycles is a cornerstone of modern drug discovery and natural product synthesis. Among these, 2-alkylidenetetrahydrofurans serve as highly versatile masked synthons. When subjected to regioselective bromination, they yield 2-alkylidene-3-bromotetrahydrofuran derivatives—a unique class of intermediates that bridge the gap between saturated aliphatic heterocycles and fully aromatic furans. This technical guide details the mechanistic causality, step-by-step synthetic protocols, and downstream applications of these brominated scaffolds, grounded in the pioneering [3+2] cyclization/bromination/elimination strategies.

Mechanistic Foundations: The Cyclization and Bromination Sequence

The synthesis of 2-alkylidene-3-bromotetrahydrofurans relies on a highly orchestrated sequence of Lewis acid-mediated cyclization followed by electrophilic halogenation.

The[3+2] Cyclization Strategy

The parent 2-alkylidenetetrahydrofuran core is constructed via a [3+2] cyclization between 1,3-bis-silyl enol ethers (acting as masked 1,3-dicarbonyl dianions) and 1,2-dielectrophiles (such as oxalyl chloride or 1-chloro-2,2-dimethoxyethane). The use of Titanium(IV) chloride (TiCl₄) as a Lewis acid is critical; it activates the dielectrophile while simultaneously desilylating the enol ether, driving the regioselective ring closure.

Regioselective Bromination at C-3

The transformation of the cyclized product into a 2-alkylidene-3-bromotetrahydrofuran is achieved using N-Bromosuccinimide (NBS). The causality of the regioselectivity is rooted in the electronic nature of the exocyclic double bond. The alkylidene moiety acts as an electron-rich enol ether. Electrophilic attack by the bromonium ion occurs preferentially to stabilize the resulting carbocation via the adjacent ring oxygen. Subsequent deprotonation at the C-3 position restores the conjugated system, yielding the 3-bromo derivative rather than a standard addition product. Controlling the stoichiometry of NBS is paramount: 1.2 equivalents strictly yield the monobrominated product, whereas 3.0 equivalents push the equilibrium toward 3,3-dibromotetrahydrofurans ().

Fig 1: Synthetic workflow and divergent functionalization of 2-alkylidenetetrahydrofurans.

Experimental Methodologies & Self-Validating Protocols

To ensure high fidelity and reproducibility, the following self-validating protocols outline the synthesis and functionalization of these derivatives.

Protocol 1: Synthesis of the 2-Alkylidenetetrahydrofuran Precursor

-

Preparation: Under an argon atmosphere, dissolve the 1,2-dielectrophile (1.0 eq) and TiCl₄ (1.2 eq) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C.

-

Addition: Slowly add the 1,3-bis-silyl enol ether (1.0 eq) dropwise over 30 minutes.

-

Causality: Dropwise addition prevents localized heating and suppresses intermolecular polymerization, heavily favoring intramolecular cyclization.

-

-

Maturation: Allow the reaction mixture to warm to 20 °C over 12 hours. The reaction self-validates via TLC monitoring (disappearance of the UV-active silyl enol ether).

-

Quench & Extraction: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Protocol 2: Regioselective Bromination (Synthesis of 2-Alkylidene-3-bromotetrahydrofuran)

-

Initiation: Dissolve the purified 2-alkylidenetetrahydrofuran (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) and cool strictly to 0 °C.

-

Bromination: Add NBS (1.2 eq) in small portions.

-

Causality: Maintaining 0 °C during addition controls the highly exothermic formation of the bromonium intermediate, preventing uncontrolled oxidative cleavage of the enol ether and avoiding over-bromination.

-

-

Completion: Stir at 0 °C for 1 hour, then warm to 20 °C for 2 hours. The reaction is self-validating when the initial yellow color of the transient bromonium complex dissipates into a clear/pale solution, indicating complete proton loss and rearomatization of the conjugated system.

-

Workup: Wash with water, extract with CH₂Cl₂, and purify via flash chromatography to isolate the 3-bromo derivative.

Protocol 3: DBU-Mediated Elimination to 3-Bromofurans

-

Reaction: Dissolve the 2-alkylidene-3-bromotetrahydrofuran (1.0 eq) in anhydrous THF. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq) at 20 °C.

-

Causality: DBU, a sterically hindered amidine base, promotes an E2 elimination of HBr without acting as a competing nucleophile. The thermodynamic driving force is the aromatization of the tetrahydrofuran ring into a highly stable 3-bromofuran.

-

Isolation: Stir for 4 hours, quench with 1M HCl to neutralize excess DBU, extract with ethyl acetate, and purify.

Quantitative Data: Substrate Scope and Yields

The efficiency of the bromination step is highly dependent on the substitution pattern of the exocyclic double bond and the equivalents of NBS used. Table 1 summarizes the quantitative outcomes based on established literature parameters.

| Substrate Exocyclic Substitution | NBS Equivalents | Major Product Type | Isolated Yield (%) |

| R¹ = Methyl, R² = H | 1.2 eq | 3-Bromo (Monobromination) | 76% |

| R¹ = Ethyl, R² = H | 1.2 eq | 3-Bromo (Monobromination) | 72% |

| R¹ = Methyl, R² = Methyl | 1.2 eq | 3-Bromo (Monobromination) | 52% |

| R¹ = Methyl, R² = H | 3.0 eq | 3,3-Dibromo (Dibromination) | 81% |

| R¹ = Ethyl, R² = H | 3.0 eq | 3,3-Dibromo (Dibromination) | 78% |

Table 1: Regioselective bromination yields of 2-alkylidenetetrahydrofurans. Data synthesized from .

Advanced Applications in Drug Development

The 3-bromo handle installed on the tetrahydrofuran/furan core is an invaluable asset for late-stage functionalization in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling

Direct functionalization of furans at the C-3 position is notoriously difficult due to the inherent electronic preference for electrophilic aromatic substitution at the C-2 and C-5 positions. By utilizing the 3-bromofurans generated from 2-alkylidene-3-bromotetrahydrofurans, chemists can seamlessly perform Suzuki-Miyaura or Sonogashira cross-couplings. This allows for the precise installation of aryl or alkynyl pharmacophores at the C-3 position, a critical vector for structure-activity relationship (SAR) optimization in drug discovery pipelines.

Lewis Acid-Mediated Ring Cleavage

In an orthogonal application, the 2-alkylidenetetrahydrofuran core can be subjected to Boron Tribromide (BBr₃). Instead of simple demethylation, BBr₃ induces a chemo- and regioselective ring-opening to yield 6-bromo-3-oxoalkanoates (). This "cyclization-ring-opening" strategy provides a highly efficient route to acyclic, bifunctional halogenated building blocks that are otherwise difficult to synthesize via linear aliphatic pathways.

References

Chemical Properties and Synthetic Utility of Ethyl (Z)-2-Bromo-2-(dihydrofuran-2(3H)-ylidene)acetate

Executive Summary

In the landscape of advanced organic synthesis and medicinal chemistry, highly functionalized heterocyclic building blocks are critical for the rapid assembly of complex pharmacophores. Ethyl (Z)-2-bromo-2-(dihydrofuran-2(3H)-ylidene)acetate (CAS: 805228-93-7) represents a highly specialized, bifunctional intermediate. Structurally classified as a 2-alkylidenetetrahydrofuran, this molecule features an exocyclic enol ether conjugated with an ester, creating a dynamic "push-pull" electronic system. Furthermore, the presence of a vinylic bromide at the α -position transforms this scaffold into a prime candidate for transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, electronic dynamics, and field-proven synthetic protocols, empowering drug development professionals to leverage this scaffold in the construction of functionalized furan and benzofuran derivatives ()[1].

Physicochemical Profiling

Understanding the baseline physical and chemical parameters of this intermediate is essential for predicting its behavior in various solvent systems and chromatographic environments. The quantitative data is summarized in the table below.

Table 1: Physicochemical Properties of Ethyl (Z)-2-bromo-2-(dihydrofuran-2(3H)-ylidene)acetate

| Property | Value |

| Chemical Name | Ethyl (Z)-2-bromo-2-(dihydrofuran-2(3H)-ylidene)acetate |

| CAS Registry Number | 805228-93-7 |

| Molecular Formula | C₈H₁₁BrO₃ |

| Molecular Weight | 235.07 g/mol |

| Topological Polar Surface Area (TPSA) | 35.5 Ų |

| Hydrogen Bond Acceptors | 3 (Furan Oxygen, Ester Carbonyl, Ester Ether) |

| Hydrogen Bond Donors | 0 |

| Estimated LogP | ~2.0 |

| Rotatable Bonds | 3 |

Electronic & Structural Dynamics

The "Push-Pull" Alkene System

The core reactivity of ethyl (Z)-2-bromo-2-(dihydrofuran-2(3H)-ylidene)acetate is governed by its push-pull alkene nature. The ring oxygen acts as a strong electron donor via resonance (+M effect), while the ester carbonyl acts as an electron acceptor (-M effect). This extensive delocalization stabilizes the exocyclic double bond but highly polarizes it, making the molecule susceptible to both electrophilic and nucleophilic transformations depending on the reaction conditions ()[2].

Stereochemical (Z)-Configuration

The (Z)-geometry is thermodynamically favored. In this configuration, the bulky ester group is positioned trans to the furan ring oxygen. This minimizes steric repulsion and allows the π -system to achieve maximum planarity, which is a strict requirement for optimal push-pull orbital overlap.

Push-pull electron delocalization in the dihydrofuran-2-ylidene system.

Synthetic Utility & Reactivity Pathways

The strategic value of this compound lies in its ability to undergo highly regioselective transformations:

-

Palladium-Catalyzed Cross-Coupling: The vinylic carbon-bromine bond is highly activated. Despite the electron-donating nature of the furan oxygen, the adjacent ester group sufficiently lowers the LUMO of the C-Br bond, facilitating rapid oxidative addition by Palladium(0) catalysts. This allows for the installation of diverse aryl or heteroaryl groups via Suzuki-Miyaura or Stille couplings ()[3].

-

Domino Ring-Cleavage Reactions: Treatment of these 2-alkylidenetetrahydrofurans with Lewis acids (such as Boron Tribromide, BBr₃) triggers a chemoselective "ring-cleavage-deprotection-cyclization" cascade. This is a powerful method for synthesizing functionalized benzofurans with remote bromide functionalities, which are highly sought after in natural product synthesis[3].

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each experimental choice and incorporate self-validating checkpoints.

Protocol A: Synthesis of the Vinyl Bromide via Electrophilic Bromination

Objective: Convert ethyl 2-(dihydrofuran-2(3H)-ylidene)acetate to the (Z)-bromo derivative.

-

Preparation: Dissolve the starting material (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

-

Causality: THF is selected over non-polar solvents because its coordinating nature stabilizes the transient bromonium ion, preventing non-selective radical side reactions.

-

-

Temperature Control: Cool the reaction vessel to 0 °C using an ice bath.

-

Causality: Strict thermal control suppresses over-bromination and prevents the premature cleavage of the sensitive enol ether linkage.

-

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes.

-

Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) eluent. The starting material will appear as a distinct UV-active spot. As the reaction progresses, a new spot with a lower Rf value (due to the increased polarity and molecular weight from the bromine atom) will emerge. A visual color shift from pale yellow to deep orange indicates an excess of active bromine, signaling the reaction is complete and ready for quenching.

-

Workup: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2S2O3 ) to neutralize any residual electrophilic bromine, followed by standard aqueous extraction.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Arylate the α -position to build complex heterocyclic frameworks.

-

Solvent System: Suspend the vinyl bromide (1.0 equiv) and an arylboronic acid (1.2 equiv) in a biphasic mixture of Toluene/Ethanol/Water (2:1:1).

-

Causality: Toluene solubilizes the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer bridge, maximizing the interfacial surface area for the reaction.

-

-

Base Activation: Add Sodium Carbonate ( Na2CO3 , 2.5 equiv).

-

Causality: The mild inorganic base is mandatory to convert the neutral, unreactive arylboronic acid into an electron-rich, nucleophilic boronate complex [Ar−B(OH)3]− , which is the actual species that undergoes transmetalation.

-

-

Catalyst Introduction: Degas the mixture, then add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 , 5 mol%). Heat to 80 °C.

-

Self-Validation (In-Process Control): The reaction is complete when a dark, insoluble precipitate (Palladium black) begins to form on the walls of the flask. This physical change validates that the active Pd(0) catalytic cycle has been exhausted and the starting halides are fully consumed. LC-MS analysis should be used to confirm the exact mass shift corresponding to the loss of the bromine isotope pattern and the addition of the aryl mass.

Catalytic cycle for the Suzuki-Miyaura cross-coupling of the vinyl bromide.

References

-

The Journal of Organic Chemistry. "Synthesis of Benzofurans with Remote Bromide Functionality by Domino 'Ring-Cleavage-Deprotection-Cyclization' Reactions of 2-Alkylidenetetrahydrofurans with Boron Tribromide." ACS Publications, 2005, Vol. 70, No. 19. Available at:[Link]

Sources

Difference between ethyl bromoacetate and dihydrofuran-2-ylidene acetate

An In-depth Technical Guide to the Comparative Chemistry of Acyclic and Cyclic α-Carbonyl Systems: Ethyl Bromoacetate vs. γ-Butyrolactone Derivatives

Foreword for the Advanced Practitioner

In the landscape of synthetic and medicinal chemistry, the choice of a C2 building block is fundamental to molecular design. While seemingly similar, the reactivity profiles of acyclic α-halo esters, exemplified by ethyl bromoacetate, and cyclic systems, represented by the enolates of γ-butyrolactone (a dihydrofuran-2(3H)-one), are profoundly different. This divergence stems from fundamental principles of stereoelectronics, ring strain, and the nature of the reactive intermediates they form.

This guide moves beyond a surface-level comparison. It is designed for the practicing researcher and drug development professional, providing a rigorous analysis of the structural nuances, mechanistic pathways, and practical applications that govern the selection of these critical reagents. We will dissect the causality behind their distinct reactivities in key synthetic transformations and offer field-tested protocols to illustrate their application. The objective is to equip the reader with the expert-level understanding required to strategically leverage these synthons for the efficient construction of complex molecular architectures.

Part 1: A Tale of Two Scaffolds: Structural and Physicochemical Analysis

The journey into comparative reactivity begins with a firm grasp of the intrinsic properties of each molecule. The acyclic, flexible nature of ethyl bromoacetate contrasts sharply with the constrained, planarized system of the γ-butyrolactone ring.

The Workhorse Reagent: Ethyl Bromoacetate

Ethyl bromoacetate is a quintessential electrophilic and latently nucleophilic reagent. Its utility is rooted in the electron-withdrawing nature of both the bromine atom and the ester carbonyl, which activates the α-carbon for nucleophilic attack and facilitates the formation of organometallic intermediates.

-

Chemical Structure:

-

Physicochemical Data Summary:

| Property | Value | Significance |

| Molecular Weight | 167.00 g/mol | Standard for a small organic molecule. |

| Boiling Point | 159 °C (318 °F) | Allows for purification by distillation and reactions at elevated temperatures. |

| Density | 1.505 g/cm³ | Heavier than many common organic solvents. |

| Solubility | Insoluble in water; soluble in ethanol, ether | Dictates choice of reaction solvents, typically aprotic ethers like THF or diethyl ether. |

| Appearance | Colorless to yellowish liquid | A simple physical parameter for quality assessment. |

The Constrained Core: γ-Butyrolactone (GBL)

γ-Butyrolactone is not a direct analogue but serves as the parent structure for generating the corresponding C2 nucleophile via deprotonation. Its cyclic nature imposes significant conformational rigidity, which has profound stereoelectronic consequences.

-

Chemical Structure:

-

Physicochemical Data Summary:

| Property | Value | Significance |

| Molecular Weight | 86.09 g/mol | A lightweight, fundamental five-membered ring system. |

| Boiling Point | 204–205 °C | High boiling point due to its polarity and dipole-dipole interactions. |

| Density | 1.12 g/cm³ | Denser than water. |

| pKₐ of α-proton (in DMSO) | ~26-28 (estimated) | Significantly less acidic than acyclic esters, requiring strong, non-nucleophilic bases for deprotonation. |

| Solubility | Miscible with water; soluble in most organic solvents | Its polarity allows for a wider range of solvent choices compared to less polar substrates. |

Part 2: The Core Dichotomy: Generating Reactivity

The fundamental difference in the application of these two scaffolds lies in how their nucleophilic character at the α-carbon is unmasked. Ethyl bromoacetate typically undergoes oxidative addition to form a metallic enolate, while γ-butyrolactone requires direct deprotonation. This initial step dictates the entire course of subsequent reactions.

Pathway Divergence: Reformatsky Reaction vs. Direct Deprotonation

The choice of activation method is the most critical strategic decision. The Reformatsky reaction offers a milder, more functionally tolerant route, whereas direct deprotonation provides a highly reactive, but often less selective, nucleophile.

-

Ethyl Bromoacetate via the Reformatsky Reaction: This reaction involves the in situ formation of an organozinc reagent, often called a Reformatsky enolate, by treating the α-halo ester with zinc metal.[1][2] This zinc enolate is significantly less basic and reactive than its lithium or magnesium (Grignard) counterparts.[2]

-

Causality & Expertise: The genius of the Reformatsky reaction lies in its chemoselectivity. The zinc enolate is nucleophilic enough to attack aldehydes and ketones but generally does not attack the ester functional group of another ethyl bromoacetate molecule.[2] This prevents the self-condensation that plagues many base-catalyzed aldol-type reactions.[3] The mechanism proceeds via oxidative addition of zinc into the carbon-bromine bond, followed by coordination to the electrophile's carbonyl oxygen in a six-membered, chair-like transition state.[2][4]

-

-

γ-Butyrolactone via Direct Deprotonation: To form the corresponding nucleophile, the α-proton of GBL must be removed with a strong, non-nucleophilic base.[5] The base of choice is almost universally Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C in THF).[5][6]

-

Causality & Expertise: The pKₐ of the α-proton is high, necessitating a powerful base. LDA is ideal because its steric bulk prevents it from acting as a nucleophile and attacking the lactone's carbonyl group.[6] The low temperature is crucial to ensure kinetic control, forming the desired lithium enolate rapidly while minimizing side reactions like enolate equilibration or self-condensation.[7] The resulting lithium enolate is a "harder" and more reactive nucleophile compared to the zinc enolate from the Reformatsky reaction.

-

Caption: Comparative workflows for generating nucleophilic C2 synthons.

Reactivity in Aldol-Type Additions: A Mechanistic Deep Dive

The nature of the metal counter-ion (Zn²⁺ vs. Li⁺) and the enolate structure (acyclic vs. cyclic) creates a dramatic difference in reactivity and stereochemical control. This is best explained by the Zimmerman-Traxler model, which postulates a six-membered, chair-like transition state for metal-enolate additions to carbonyls.[8][9][10][11]

-

Zinc Enolate (Reformatsky): The zinc atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, forming the cyclic transition state.[2][8] However, because the starting enolate is planar and achiral, the reaction with a simple aldehyde like benzaldehyde produces a racemic mixture of the β-hydroxy ester. High levels of diastereoselectivity are generally not observed without the use of chiral auxiliaries or catalysts. The longer Zn-O bonds compared to B-O or Li-O bonds can lead to a "looser," less-defined transition state, further eroding stereocontrol.

-

Lithium Enolate (from GBL): The lithium enolate of GBL also reacts via a Zimmerman-Traxler transition state. The rigid, five-membered ring of the lactone imposes significant constraints on the geometry of this transition state. When reacting with a chiral aldehyde, this can lead to high levels of diastereoselectivity (substrate-controlled stereocontrol). The shorter Li-O bonds create a more compact and rigid transition state, amplifying steric interactions and often leading to a single, highly favored diastereomer.[8]

| Feature | Reformatsky (Zinc Enolate) | LDA-Generated (Lithium Enolate) |

| Counter-ion | Zn²⁺ | Li⁺ |

| Reactivity | Moderate, "softer" nucleophile.[2][12] | High, "harder" nucleophile.[13] |

| Basicity | Low | High |

| Self-Condensation | Minimal to none.[3] | Significant risk if not controlled by temperature. |

| Stereocontrol | Generally low without modification. | Potentially high due to rigid transition state. |

| Functional Group Tolerance | High; tolerates many sensitive groups.[1] | Lower; incompatible with acidic protons. |

Part 3: Strategic Applications in Drug Development

The choice between these two synthons is dictated by the synthetic goal. One provides a linear extension unit, while the other serves to functionalize a privileged heterocyclic scaffold.

-

Ethyl Bromoacetate: Primarily used for introducing an —CH₂CO₂Et moiety. This is common in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), where it can be used to alkylate phenols (e.g., in the synthesis of Fenoprofen precursors). It is also a key reagent in the Hantzsch pyridine synthesis and other heterocycle formations.

-

γ-Butyrolactone Derivatives: The GBL scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The ability to selectively functionalize the α-position using its enolate is a powerful tool for structure-activity relationship (SAR) studies. By introducing various alkyl or aryl groups at this position, chemists can fine-tune a molecule's steric and electronic properties to optimize binding to a biological target.

Caption: Synthetic utility map for acyclic vs. cyclic C2 synthons.

Part 4: Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices for yield optimization and safety.

Protocol 4.1: Synthesis of Ethyl 3-Hydroxy-3-phenylpropanoate via the Reformatsky Reaction

-

Objective: To demonstrate the classic Reformatsky condensation between ethyl bromoacetate and benzaldehyde.

-

Trustworthiness: This protocol relies on the activation of zinc and the slow addition of reagents to control the initial exotherm, ensuring a controlled and high-yielding reaction.

-

Materials:

-

Zinc dust (<10 µm): 8.0 g

-

Iodine: 1 crystal (catalytic)

-

Anhydrous Toluene: 50 mL

-

Benzaldehyde: 10.6 g (100 mmol)

-

Ethyl bromoacetate: 16.7 g (100 mmol)

-

10% Sulfuric Acid (H₂SO₄): 100 mL

-

Diethyl ether: 150 mL

-

Saturated aq. NaHCO₃ solution

-

Brine (saturated aq. NaCl)

-

Anhydrous MgSO₄

-

-

Methodology:

-

Zinc Activation: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add the zinc dust and the iodine crystal. Gently heat the flask with a heat gun under a stream of nitrogen until purple iodine vapors are observed. Allow to cool to room temperature.

-

Reaction Setup: Add 20 mL of anhydrous toluene to the activated zinc. In the dropping funnel, combine the benzaldehyde, ethyl bromoacetate, and the remaining 30 mL of anhydrous toluene.

-

Initiation & Execution: Add ~5 mL of the solution from the dropping funnel to the zinc suspension. Gently warm the flask with a water bath until an exothermic reaction begins (the solution may bubble and become cloudy). Once initiated, remove the heat and add the remainder of the aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, heat the reaction mixture at reflux for an additional 30 minutes to ensure full consumption of the starting materials.

-

Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add 100 mL of 10% H₂SO₄ to quench the reaction and dissolve any unreacted zinc. Transfer the mixture to a separatory funnel.

-

Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation to yield the title compound.

-

Protocol 4.2: α-Benzylation of γ-Butyrolactone

-

Objective: To demonstrate the formation of a lithium enolate from GBL and its subsequent trapping with an electrophile.

-

Trustworthiness: This protocol relies on cryogenic conditions (-78 °C) and the use of a freshly prepared or titrated strong base (LDA) to ensure quantitative enolate formation and minimize side reactions.

-

Materials:

-

Diisopropylamine: 2.1 mL (15 mmol)

-

Anhydrous Tetrahydrofuran (THF): 80 mL

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes): 6.0 mL (15 mmol)

-

γ-Butyrolactone: 0.86 g (10 mmol)

-

Benzyl bromide (BnBr): 1.88 g (11 mmol)

-

Saturated aq. NH₄Cl solution

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

-

-

Methodology:

-

LDA Preparation: To a flame-dried 250 mL round-bottom flask under nitrogen, add 40 mL of anhydrous THF and diisopropylamine. Cool the solution to 0 °C in an ice bath. Add the n-BuLi solution dropwise via syringe. Stir at 0 °C for 30 minutes. The resulting solution is LDA.

-

Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve γ-butyrolactone in 20 mL of anhydrous THF. Add the GBL solution dropwise to the LDA solution at -78 °C. Stir the resulting pale yellow solution for 45 minutes at this temperature.

-

Alkylation (Electrophile Trap): Dissolve benzyl bromide in 20 mL of anhydrous THF and add it dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for 2 hours.

-

Quench & Workup: Quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution while the flask is still in the cold bath. Allow the mixture to warm to room temperature.

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield α-benzyl-γ-butyrolactone.

-

Conclusion

Ethyl bromoacetate and γ-butyrolactone-derived enolates represent two distinct philosophical approaches to C-C bond formation. The former, via the Reformatsky reaction, offers a robust, mild, and highly functional-group-tolerant method for linear chain extension, making it a reliable tool for large-scale synthesis. Its limitation lies in its general lack of stereocontrol. In contrast, the deprotonation of γ-butyrolactone provides access to a highly reactive nucleophile whose rigid cyclic structure can be exploited for high- diastereoselectivity in reactions, a critical requirement in the synthesis of complex, stereochemically dense targets in drug discovery. The expert chemist's choice is therefore not one of superiority, but of strategic alignment with the synthetic challenge at hand.

References

- Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01567a041]

- BenchChem. The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity. BenchChem Technical Guides. [URL: https://www.benchchem.com/product/b1195939]

- Fuji, K., et al. ENHANCED REACTIVITY OF ZINC ENOLATES OVER LITHIUM ENOLATES IN ASYMMETRIC NITROOLEFINATION. Journal of the Chemical Society, Chemical Communications. [URL: https://www.jstage.jst.go.jp/article/cpb1953/42/8/42_8_1635/_article]

- Master Organic Chemistry. Aldol Addition and Condensation Reactions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Wikipedia contributors. Reformatsky reaction. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.

- Fiveable. Zimmerman-Traxler Model Definition. Fiveable Organic Chemistry. [URL: https://library.fiveable.me/chemistry/organic-chemistry-1/reactions-of-enolates-and-enols/study-guide/zimmerman-traxler-model]

- Grokipedia. Reformatsky reaction. Grokipedia. [URL: https://grokipedia.

- Scribd. Reformatsky Reaction Mechanism Explained. Scribd. [URL: https://www.scribd.

- BenchChem. Application Notes and Protocols for the Reformatsky Reaction with Ethyl Bromoacetate. BenchChem Application Notes. [URL: https://www.benchchem.com/product/b1195939]

- Pearson. The Reformatsky reaction is an addition reaction in which an organozinc reagent is used. Pearson Education. [URL: https://www.pearson.

- Wikipedia contributors. γ-Butyrolactone. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/%CE%93-Butyrolactone]

- Chem Help ASAP. Deprotonation of ketones with LDA to make enolates. YouTube. [URL: https://www.youtube.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Aldol reaction - Wikipedia [en.wikipedia.org]

- 12. ENHANCED REACTIVITY OF ZINC ENOLATES OVER LITHIUM ENOLATES IN ASYMMETRIC NITROOLEFINATION [jstage.jst.go.jp]

- 13. youtube.com [youtube.com]

Advanced Methodologies for the Z-Selective Synthesis of Functionalized Dihydrofuran Acetates

Executive Overview

Functionalized dihydrofurans—particularly dihydrofuran acetates—are privileged scaffolds ubiquitous in biologically active natural products and pharmaceutical intermediates. While synthesizing these five-membered oxygen heterocycles is well-documented, achieving strict Z-selectivity at exocyclic or adjacent double bonds remains a formidable kinetic challenge. Thermodynamic equilibration naturally favors the E-isomer, meaning that successful Z-selective protocols must rely on precise kinetic control, rapid trapping of reactive intermediates, or sterically/electronically biased transition states.

This technical guide critically examines the state-of-the-art methodologies for synthesizing Z-selective functionalized dihydrofuran acetates. By dissecting transition-metal catalysis, base-free annulations, and photoredox strategies, we provide a self-validating framework for researchers to implement these complex transformations with high reproducibility.

Mechanistic Foundations & Catalytic Strategies

Gold(III)-Catalyzed Stereoselective Cycloisomerization

Gold catalysis has revolutionized the activation of alkynes toward nucleophilic attack. For the synthesis of dialkyl dihydrofuran acetates, Au(III) catalysts offer superior Lewis acidity compared to their Au(I) counterparts. Recent breakthroughs demonstrate that treating 5-disubstituted-5-hydroxypent-2-yn alkanoates with a Au(III) catalyst triggers a highly stereoselective cycloisomerization[1].

Causality in Design: The reaction proceeds via a sophisticated double [3,3] sigmatropic rearrangement. The initial Au(III) coordination activates the alkyne, promoting the first rearrangement to form a transient allenyl intermediate. A subsequent 5-endo-dig cyclization, occurring concomitantly with a second [3,3] rearrangement, delivers the highly functionalized dihydrofuran acetate[1]. The choice of Au(III) over Au(I) prevents premature protodeauration, ensuring the allenyl intermediate is fully converted into the cyclized product with impressive diastereoselectivity[1].

Figure 1: Au(III)-Catalyzed Double [3,3] Sigmatropic Rearrangement Pathway.

Base-Free [3+2] Annulation for Exocyclic Z-Selectivity

When targeting dihydrofurans with exocyclic double bonds, traditional base-catalyzed annulations often result in E/Z mixtures due to base-mediated epimerization. A modern solution is the regioselective [3 + 2] annulation of β,γ-alkynyl-α-ketimino esters with 1,3-dicarbonyls[2].

Causality in Design: By operating strictly without a base, the nucleophilic addition relies entirely on the inherent reactivity of the 1,3-dicarbonyl enol form. This catalyst- and base-free environment prevents the thermodynamic relaxation of the newly formed exocyclic double bond, successfully trapping the kinetically favored Z-isomer bearing a quaternary carbon center[2].

Figure 2: Base-Free [3+2] Annulation Workflow for Z-Selective Dihydrofurans.

Alternative Strategies: Photoredox and Cross-Metathesis

For late-stage functionalization, photoredox catalysis and cross-metathesis offer orthogonal approaches. For instance, visible-light-induced Z-selective addition of diaryl phosphine oxides to alkynes utilizes proton-coupled electron transfer (PCET) to generate phosphinoyl radicals, where π–π stacking interactions dictate the Z-geometry[3]. Alternatively, Z-selective cross-metathesis utilizes allyl ether moieties as intramolecular catalyst delivery vehicles, extruding dihydrofuran to generate reactive conjugated alkynyl alkylidenes[4].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process analytical controls are embedded to verify intermediate formation before proceeding.

Protocol A: Au(III)-Catalyzed Synthesis of Dialkyl Dihydrofuran Acetates

Reference methodology adapted from Sarkar et al.[1]

Reagents & Materials:

-

5-disubstituted-5-hydroxypent-2-yn alkanoate (1.0 mmol)

-

AuCl₃ or suitable Au(III) precatalyst (5 mol%)

-

Anhydrous 1,2-dichloroethane (DCE, 10 mL)

-

Activated 4Å molecular sieves (100 mg)

Step-by-Step Workflow:

-

Preparation: Flame-dry a Schlenk flask under argon. Add the 5-hydroxypent-2-yn alkanoate (1.0 mmol) and activated 4Å molecular sieves.

-

Causality: Molecular sieves scavenge adventitious water, which could prematurely hydrate the alkyne or coordinate to the Au(III) center, dampening its Lewis acidity.

-

-

Catalyst Introduction: Dissolve the substrate in anhydrous DCE (10 mL). Cool the mixture to 0 °C. Add the Au(III) catalyst (5 mol%) in one portion.

-

Causality: Cooling to 0 °C controls the initial exothermic coordination and prevents the degradation of the transient allenyl intermediate.

-

-

Reaction Execution: Allow the reaction to slowly warm to room temperature over 2 hours.

-

Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the starting material and the appearance of a less polar, UV-active spot confirms the double [3,3] sigmatropic rearrangement[1].

-

-

Quench & Workup: Quench the reaction by adding 2 mL of saturated aqueous NaHCO₃.

-

Causality: Neutralizing the mixture prevents any trace acid-catalyzed isomerization of the newly formed dihydrofuran acetate.

-

-

Purification: Extract with dichloromethane (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography using neutral alumina to yield the stereopure dialkyl dihydrofuran acetate.

Protocol B: Base-Free [3+2] Annulation for Z-Selective Dihydrofurans

Reference methodology adapted from recent JOC standards.[2]

Reagents & Materials:

-

β,γ-Alkynyl-α-ketimino ester (1.0 mmol)

-

1,3-Dicarbonyl compound (e.g., acetylacetone) (1.2 mmol)

-

Anhydrous Toluene (5 mL)

Step-by-Step Workflow:

-

Reagent Mixing: In a standard reaction vial equipped with a magnetic stir bar, add the β,γ-alkynyl-α-ketimino ester (1.0 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) in anhydrous toluene (5 mL).

-

Thermal Activation: Seal the vial and heat to 80 °C for 12 hours under a nitrogen atmosphere.

-

Causality: The absence of a base ensures that the nucleophilic attack of the 1,3-dicarbonyl occurs strictly under kinetic control. The elevated temperature provides the activation energy required for the uncatalyzed [3+2] annulation without triggering thermodynamic E/Z scrambling[2].

-

-

Validation Check: Extract a 50 µL aliquot, remove the solvent, and analyze via crude ¹H NMR. The presence of a distinct vinylic proton signal (typically δ 5.5–6.5 ppm) with appropriate NOESY correlations confirms the Z-geometry of the exocyclic double bond.

-

Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the Z-selective dihydrofuran.

Quantitative Data & Yield Comparisons

The following table summarizes the efficiency, yield, and stereoselectivity of the discussed methodologies. Consolidating this data allows synthetic chemists to select the optimal route based on their specific substrate constraints.

| Methodology | Catalyst System | Key Intermediate | Yield Range | Stereoselectivity (Z:E or dr) | Key Advantage |

| Cycloisomerization [1] | Au(III) (5 mol%) | Allenyl species | 75–92% | High Diastereoselectivity | Rapid complexity generation via double[3,3] rearrangement. |

| [3+2] Annulation [2] | Base-Free (None) | Ketimino ester adduct | 68–89% | >95:5 (Z:E) | Complete kinetic control; avoids base-induced epimerization. |

| Cross-Metathesis [4] | Ru-Alkylidene | Metalacyclobutane | 60–80% | Up to 10:1 (Z:E) | Intramolecular catalyst delivery via allyl ether. |

| Photoredox Addition [3] | Ir/Ru Photocatalyst | Phosphinoyl radical | 52–82% | Excellent (Z-selective) | Mild, room-temperature PCET mechanism. |

Troubleshooting & Optimization Guidelines

-

Loss of Z-Selectivity: If E-isomers are detected in the Au(III) or [3+2] annulation protocols, the primary culprit is usually trace acid or base in the glassware or solvent. Ensure all solvents are rigorously anhydrous and glassware is base-washed or acid-washed depending on the protocol's sensitivity.

-

Stalled Reactions in Au(III) Catalysis: If the reaction stalls at the allenyl intermediate, check the coordinating nature of the solvent. Solvents like acetonitrile can outcompete the alkyne for Au(III) coordination. Always use non-coordinating solvents like DCE or DCM.

-

Low Yields in Base-Free Annulations: Sterically hindered 1,3-dicarbonyls may require extended reaction times or higher temperatures (up to 100 °C). However, exceeding 100 °C risks thermal Z-to-E isomerization. In such cases, switching to a highly fluorinated solvent (e.g., HFIP) can enhance hydrogen-bonding activation without the need for basic additives.

References

- Title: Gold(III)

- Title: Regioselective [3 + 2] Annulation of β,γ-Alkynyl-α-ketimino Esters with 1,3-Dicarbonyls: The Synthesis of Highly Functionalized Dihydrofurans Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: Z-Selective Addition of Diaryl Phosphine Oxides to Alkynes via Photoredox Catalysis Source: ACS Publications URL

- Title: Efficient and Z-Selective Cross-Metathesis of Conjugated Enynes Source: Organic Letters - ACS Publications URL

Sources

The Strategic Utility of Vinyl Bromide Building Blocks in the Synthesis of Trisubstituted Furans: An In-depth Technical Guide

Introduction: The Furan Moiety as a Privileged Scaffold and the Rise of Vinyl Bromide Precursors

The furan ring system is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals.[1] Its presence is critical to the therapeutic efficacy of drugs spanning antibacterial, anti-inflammatory, and anticancer applications.[2][3] Specifically, trisubstituted furans offer a three-dimensional vector for molecular elaboration, making them highly sought-after scaffolds in drug discovery and materials science. However, the controlled, regioselective synthesis of these highly functionalized furans presents a significant synthetic challenge.[4]

This technical guide provides an in-depth exploration of the use of vinyl bromide building blocks as versatile and highly effective precursors for the synthesis of trisubstituted furans. We will delve into the mechanistic underpinnings of key palladium-catalyzed cross-coupling reactions, provide detailed, field-proven experimental protocols, and offer insights into the causality behind experimental choices, thereby equipping researchers, scientists, and drug development professionals with a robust toolkit for the construction of these valuable heterocyclic compounds.

Part 1: The Cornerstone - Synthesis of Functionalized Vinyl Bromide Building Blocks

The successful synthesis of trisubstituted furans via cross-coupling strategies is contingent upon the availability of appropriately functionalized vinyl bromide building blocks. The stereochemical integrity of the vinyl bromide is often crucial for the success of subsequent coupling reactions. Here, we present a reliable protocol for the synthesis of (E)-β-aryl vinyl bromides, which are common precursors in furan synthesis.

Protocol 1: One-Pot Synthesis of (E)-β-Aryl Vinyl Bromides

This procedure is adapted from a method that involves a homologation/stereoselective elimination sequence from readily available benzyl bromides and dihalomethanes.[5][6]

Reaction Scheme:

Experimental Protocol:

-

Reagents and Equipment:

-

Benzyl bromide derivative (1.0 equiv)

-

Dibromomethane (CH₂Br₂) (1.5 equiv)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the benzyl bromide derivative (1.0 equiv) and dibromomethane (1.5 equiv) in anhydrous THF.

-

Addition of Base: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the solution of NaHMDS or LiHMDS (2.5 equiv) in THF dropwise over 30 minutes, maintaining the temperature below -70 °C.

-

Warming and Elimination: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Completion of Elimination: Add DBU (0.2 equiv) to the reaction mixture and heat to 50 °C for 2 hours to ensure complete elimination to the vinyl bromide.

-

Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-β-aryl vinyl bromide.

-

Expertise & Experience Insights: The use of a strong, non-nucleophilic base like NaHMDS or LiHMDS is critical for the initial deprotonation of dibromomethane to form the carbenoid-like species. The subsequent addition of DBU, a strong, non-nucleophilic amine base, is a key step to drive the elimination of the intermediate gem-dihalide to completion, ensuring a high yield of the desired vinyl bromide. The E-stereoselectivity is generally high in these reactions.[6]

Part 2: Palladium-Catalyzed Cross-Coupling Strategies for Trisubstituted Furan Synthesis

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and its application in furan synthesis is no exception. Vinyl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions.

The Michael-Heck Annulation: A Powerful Tandem Approach

A particularly elegant and efficient strategy for the synthesis of polysubstituted furans is the sequential phosphine-catalyzed Michael addition followed by a palladium-catalyzed Heck cyclization.[1][7] This one-pot reaction utilizes a (Z)-β-halo allylic alcohol and an activated alkyne to construct the furan ring with a high degree of substitution.

Conceptual Workflow:

Caption: Sequential Michael-Heck reaction workflow for furan synthesis.

Mechanistic Insights:

The reaction is initiated by the phosphine-catalyzed Michael addition of the allylic alcohol to the activated alkyne, forming a vinyl ether intermediate. The same phosphine then acts as a ligand for the palladium(0) catalyst in the subsequent intramolecular Heck reaction. Oxidative addition of the vinyl bromide to the Pd(0) center, followed by intramolecular carbopalladation onto the vinyl ether double bond, forms a dihydrofuran intermediate. Subsequent β-hydride elimination and aromatization furnish the trisubstituted furan.[7]

Caption: Simplified catalytic cycle of the Heck reaction in furan synthesis.

Protocol 2: Michael-Heck Synthesis of a Trisubstituted Furan

This protocol is a general procedure adapted from the literature.[7]

-

Reagents and Equipment:

-

(Z)-3-bromo-2-propen-1-ol (1.0 equiv)

-

Methyl propiolate (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

Tributylphosphine (PBu₃) (10 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous acetonitrile (MeCN)

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add (Z)-3-bromo-2-propen-1-ol (1.0 equiv), anhydrous acetonitrile, and triethylamine (2.0 equiv).

-

Addition of Reagents: Add methyl propiolate (1.2 equiv), tributylphosphine (10 mol%), and palladium(II) acetate (5 mol%).

-

Reaction: Stir the mixture at 80 °C for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure trisubstituted furan.

-

Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][8] This reaction can be effectively employed to introduce aryl or vinyl substituents onto a furan precursor derived from a vinyl bromide.

Conceptual Workflow:

Caption: Suzuki-Miyaura coupling for the synthesis of trisubstituted furans.

Protocol 3: Suzuki-Miyaura Coupling for Furan Synthesis

This is a general protocol for the Suzuki-Miyaura coupling of a brominated furan derivative.[2][9]

-

Reagents and Equipment:

-

Brominated furan derivative (e.g., 5-(4-Bromophenyl)furan-2-carbaldehyde) (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and water (4:1 mixture)

-

Pressure tube with a magnetic stir bar

-

-

Procedure:

-

Reaction Setup: In a pressure tube, combine the brominated furan derivative (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 equiv).

-

Solvent Addition and Degassing: Add the 1,4-dioxane/water mixture. Seal the tube and degas the mixture by bubbling argon through it for 15 minutes.

-

Reaction: Heat the reaction mixture in a preheated oil bath at 80-100 °C for 3-12 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

-

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[3][10][11] This reaction is instrumental in synthesizing alkynyl-substituted furans, which are valuable intermediates for further transformations.

Protocol 4: Sonogashira Coupling of a Vinyl Bromide

This protocol provides a general method for the Sonogashira coupling of a vinyl bromide.[3][12]

-

Reagents and Equipment:

-

Vinyl bromide (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (2-5 mol%)

-

Triethylamine (Et₃N) or another suitable amine base

-

Anhydrous solvent (e.g., THF or DMF)

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the vinyl bromide (1.0 equiv) and the terminal alkyne (1.2 equiv) in the anhydrous solvent.

-

Addition of Catalysts and Base: Add PdCl₂(PPh₃)₂ (2-5 mol%), CuI (2-5 mol%), and the amine base.

-

Reaction: Stir the reaction mixture at room temperature to 60 °C. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl, then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

-

Part 3: Data-Driven Insights and Substrate Scope

The choice of reaction conditions and the expected outcomes are highly dependent on the specific substrates used. The following tables summarize representative data for the palladium-catalyzed synthesis of trisubstituted furans using vinyl bromide building blocks.

Table 1: Representative Examples of Michael-Heck Furan Synthesis

| Entry | Allylic Alcohol | Alkyne | Product | Yield (%) | Reference |

| 1 | (Z)-3-bromo-2-propen-1-ol | Methyl propiolate | Methyl 2-(furan-2-yl)acetate | 94 | [7] |

| 2 | (Z)-3-bromo-2-buten-1-ol | Methyl propiolate | Methyl 2-(3-methylfuran-2-yl)acetate | 85 | [7] |

| 3 | (Z)-3-bromo-2-penten-1-ol | Ethyl propiolate | Ethyl 2-(3-ethylfuran-2-yl)acetate | 78 | [13] |

Table 2: Substrate Scope for Suzuki-Miyaura Coupling of Brominated Furans

| Entry | Brominated Furan | Boronic Acid | Product | Yield (%) | Reference |

| 1 | 2-Bromo-5-methylfuran | Phenylboronic acid | 2-Methyl-5-phenylfuran | 88 | [2] |

| 2 | 2-Bromo-3-phenylfuran | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-phenylfuran | 92 | [2] |

| 3 | 2,4-Dibromofuran | Phenylboronic acid (1.1 eq) | 2-Bromo-4-phenylfuran | 75 | [14] |

Conclusion: A Versatile and Robust Synthetic Strategy

The use of vinyl bromide building blocks in conjunction with palladium-catalyzed cross-coupling reactions represents a powerful and versatile strategy for the synthesis of highly functionalized trisubstituted furans. The methodologies outlined in this guide—the Michael-Heck annulation, Suzuki-Miyaura coupling, and Sonogashira coupling—offer a range of options for introducing diverse substituents onto the furan core with high efficiency and regioselectivity. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in their efforts to construct novel furan-containing molecules with potential applications in medicine and materials science. By understanding the principles behind these transformations, scientists can rationally design and execute the synthesis of complex molecular architectures, accelerating the pace of discovery and innovation.

References

-

Horino, Y. (2023). Synthesis of Trisubstituted Furans from Homopropargylic Alcohols. Synlett. [Link]

-

Bull, J. A., Mousseau, J. J., & Charette, A. B. (2008). Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Organic Letters, 10(23), 5485–5488. [Link]

-

Organic Chemistry Portal. (n.d.). Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. [Link]

-

Chen, V. (2017). Michael–Heck Approach Towards the Synthesis of Highly Functionalized Polyalkyl Furans and Application of the Vinylogous Michael–Heck Reaction Towards the Total Synthesis of Furanosesquiterpenes and Furanoeremophilanes. UCLA. [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]

-

Kwon, O., & Chen, V. (2021). Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. Angewandte Chemie International Edition, 60(25), 13625-13634. [Link]

-

Wolfe, J. P., & Hay, M. B. (2007). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd–O bond and Stereochemical Scrambling via β-Hydride Elimination. The Journal of Organic Chemistry, 72(4), 1134-1145. [Link]

-

MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Molecules, 29(11), 2589. [Link]

-

Dudley, G. B., & Tunoori, A. R. (2016). Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions. Organic Letters, 18(19), 5030–5033. [Link]

-

Clark, T. B., & Gagne, M. R. (2003). Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides. The Journal of Organic Chemistry, 68(15), 5916–5926. [Link]

-

Zhu, Q., Liao, L. C., Cheng, G., Yang, W., Deng, Y. Y., & Yang, D. Q. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

O'Brien, C. J., & Tellez, J. L. (2011). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 88(8), 1147–1150. [Link]

-

The Royal Society of Chemistry. (2011). Supplementary Information for a Chemical Communications article. [Link]

-

Gauthier, D., & Charette, A. B. (2013). Tandem Suzuki-Miyaura Coupling/Acid-Catalyzed Cyclization between Vinyl Ether Boronates and Vinyl Halides: A Concise Approach to Polysubstituted Furans. Organic Letters, 15(15), 4038–4041. [Link]

- Google Patents. (2019).

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Wang, D., & MacMillan, D. W. C. (2021). Enantioselective Synthesis of γ-Oxycarbonyl Motifs by Conjugate Addition of Photogenerated α-Alkoxy Radicals. Organic Letters, 23(15), 5897–5901. [Link]

-

Organic Syntheses. (n.d.). hydrobromic acid - method. [Link]

-

Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4403. [Link]

-

Arcadi, A., Cacchi, S., & Marinelli, F. (2001). Synthesis of 2,5-Disubstituted Furans via Palladium-Catalyzed Annulation of Alkyl 3-Oxo-6-heptynoates. The Journal of Organic Chemistry, 66(20), 6595–6599. [Link]

-

Volpe, C., Meninno, S., Crescenzi, C., Mancinelli, M., Mazzanti, A., & Lattanzi, A. (2021). Catalytic Enantioselective Access to Dihydroquinoxalinones via Formal α‐Halo Acyl Halide Synthon in One Pot. Angewandte Chemie International Edition, 60(44), 23819-23826. [Link]

-

Chen, V. (2017). Michael–Heck Approach Towards the Synthesis of Highly Functionalized Polyalkyl Furans and Application of the Vinylogous Michael–Heck Reaction Towards the Total Synthesis of Furanosesquiterpenes and Furanoeremophilanes. UCLA. [Link]

-

Liu, X., et al. (2022). Exploiting Cooperative Catalysis for the On‐Surface Synthesis of Linear Heteroaromatic Polymers via Selective C–H Activation. Angewandte Chemie International Edition, 61(3), e202112798. [Link]

-

Magauer, T., et al. (2022). Total Synthesis and Late-Stage C−H Oxidations of ent-Trachylobane Natural Products. Angewandte Chemie International Edition, 61(3), e202113829. [Link]

-

Lu, X., & Akasaka, T. (2011). Recent advances in the chemistry of endohedral metallofullerenes. Chemical Communications, 47(20), 5265-5279. [Link]

-

Ryan, C. P., Smith, M. E. B., Schumacher, F. F., Grohmann, D., Papaioannou, D., & Caddick, S. (2011). Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. Chemical Communications, 47(19), 5452-5454. [Link]

-

Ley, S. V., Baxendale, I. R., Bream, R. N., Jackson, P. S., Leach, A. G., Longbottom, D. A., ... & Storer, R. I. (2000). Polymer-supported reagents as versatile tools in combinatorial chemistry and total synthesis. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195. [Link]

-

Angewandte Chemie International Edition. (2023). 62(42), e202311255. [Link]

-

Wang, K., et al. (2025). Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. Biomolecules, 15(11), 1497. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes [organic-chemistry.org]

- 7. Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scirp.org [scirp.org]

- 13. escholarship.org [escholarship.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate molecular weight and formula

An In-depth Technical Guide to Ethyl (Z)-bromo-(dihydrofuran-2-ylidene)acetate: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of Ethyl (Z)-bromo-(dihydrofuran-2-ylidene)acetate, a functionalized heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. While this specific molecule is not extensively documented in current literature, this guide extrapolates from established chemical principles to propose a robust synthetic pathway, detailed characterization methods, and potential applications. This document is intended for researchers and professionals in the fields of medicinal chemistry, process development, and chemical biology who are interested in novel scaffolds for creating complex molecular architectures.

Introduction and Significance

Ethyl (Z)-bromo-(dihydrofuran-2-ylidene)acetate is an α,β-unsaturated ester featuring a unique exocyclic linkage to a dihydrofuran-2-one (or γ-butyrolactone) ring. The molecule's structure incorporates several key functional groups that make it a highly versatile synthetic intermediate:

-

An α-bromo-α,β-unsaturated ester: This moiety is a powerful tool in organic synthesis. The bromine atom can be substituted or used in a variety of cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of diverse substituents. The conjugated system can act as a Michael acceptor, enabling conjugate addition reactions for the formation of new carbon-carbon or carbon-heteroatom bonds.

-

A Dihydrofuran-2-ylidene Moiety: This feature provides a scaffold that is present in numerous natural products and pharmacologically active compounds. The lactone functionality itself can be subject to various transformations.

-

Defined (Z)-Stereochemistry: The specific Z-configuration of the exocyclic double bond provides precise three-dimensional control, which is critical in the design of bioactive molecules and complex natural product synthesis.

The combination of these features in a single molecule makes Ethyl (Z)-bromo-(dihydrofuran-2-ylidene)acetate a valuable building block for generating molecular diversity and exploring new chemical space in drug discovery programs.

Physicochemical Properties

The fundamental properties of the target compound have been calculated based on its chemical structure as deduced from its IUPAC name.

| Property | Value |

| Molecular Formula | C₈H₉BrO₃ |

| Molecular Weight | 233.06 g/mol |

| IUPAC Name | ethyl (2Z)-2-bromo-2-(dihydrofuran-2-ylidene)acetate |

| CAS Number | Not available |

Proposed Synthesis: A Wittig-Based Approach

A robust and stereoselective synthesis of Ethyl (Z)-bromo-(dihydrofuran-2-ylidene)acetate can be envisioned through a modified Wittig reaction, a cornerstone of olefination chemistry. The proposed starting material for the dihydrofuranone core is γ-butyrolactone, a readily available and inexpensive cyclic ester. The key reagent for introducing the bromo-substituted acetate moiety is a brominated phosphorus ylide.

The preference for the (Z)-isomer in the olefination of lactones with stabilized ylides is a well-documented phenomenon, driven by the thermodynamic stability of the intermediate oxaphosphetane.

Synthesis Workflow

The proposed synthetic pathway is a one-pot reaction that leverages the in-situ generation of the reactive phosphorus ylide followed by its reaction with γ-butyrolactone.

Caption: Proposed workflow for the synthesis of Ethyl (Z)-bromo-(dihydrofuran-2-ylidene)acetate.

Detailed Experimental Protocol

Materials:

-

Ethyl bromoacetate (C₄H₇BrO₂, MW: 167.00 g/mol )

-

Triphenylphosphine (Ph₃P, MW: 262.29 g/mol )

-

γ-Butyrolactone (C₄H₆O₂, MW: 86.09 g/mol )[1]

-

Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, or n-Butyllithium (n-BuLi) in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add triphenylphosphine (1.1 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add ethyl bromoacetate (1.1 equivalents) to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours to form the phosphonium salt.

-

Cool the resulting suspension back to -78 °C (dry ice/acetone bath).

-

Slowly add a strong base (1.0 equivalent of n-BuLi or 1.1 equivalents of NaH) to deprotonate the phosphonium salt and form the dark red/orange ylide. Stir for 1 hour at -78 °C.

-

-

Wittig Reaction:

-

In a separate flame-dried flask, prepare a solution of γ-butyrolactone (1.0 equivalent) in anhydrous THF.

-

Slowly add the γ-butyrolactone solution to the cold ylide solution via syringe or cannula.

-

Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight. The color of the reaction will likely fade as the ylide is consumed.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure Ethyl (Z)-bromo-(dihydrofuran-2-ylidene)acetate.

-

Proposed Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed by a suite of spectroscopic methods. The expected data based on the proposed structure are summarized below.

| Technique | Expected Observations |

| ¹H NMR | - Triplet and quartet signals for the ethyl ester group (-OCH₂CH₃).- Multiplets for the two methylene groups (-CH₂CH₂-) in the dihydrofuran ring.- A triplet for the methylene group adjacent to the ring oxygen (-O-CH₂-). |

| ¹³C NMR | - Signal for the ester carbonyl carbon (~160-165 ppm).- Signals for the two carbons of the exocyclic double bond.- Signals for the carbons of the dihydrofuran ring.- Signals for the ethyl group carbons. |

| FT-IR | - Strong absorption band for the ester carbonyl (C=O) stretch (~1710-1730 cm⁻¹).- Absorption for the C=C double bond stretch (~1640-1660 cm⁻¹).- C-O stretching bands.- C-Br stretching band. |

| Mass Spec (HRMS) | - Calculation for C₈H₉BrO₃ should yield a precise mass with the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). |

Potential Reactivity and Applications in Drug Development

The unique combination of functional groups in Ethyl (Z)-bromo-(dihydrofuran-2-ylidene)acetate makes it a versatile precursor for a variety of chemical transformations relevant to medicinal chemistry.

Caption: Potential reaction pathways for derivatization.

-